tert-Butyl 2,2-bis(cyclopropylmethyl)hydrazinecarboxylate
Description
Properties
IUPAC Name |
tert-butyl N-[bis(cyclopropylmethyl)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-15(8-10-4-5-10)9-11-6-7-11/h10-11H,4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTLONBHLMYGDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC1CC1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,2-bis(cyclopropylmethyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Stability and Decomposition
The compound exhibits stability under recommended storage conditions (room temperature, inert atmosphere) but decomposes under extreme thermal stress. Key decomposition pathways include:
The safety data sheet confirms incompatibility with strong oxidizers, necessitating isolation from substances like peroxides or chlorates .
Hydrolytic Reactivity
While direct experimental data on hydrolysis is limited in accessible literature, the tert-butyl carbamate moiety is structurally prone to hydrolysis under acidic or basic conditions. Analogous carbamate esters typically undergo:
For this compound, hydrolysis would theoretically yield:
-
tert-Butanol (from the tert-butyl group)
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2,2-Bis(cyclopropylmethyl)hydrazine (hydrazine derivative)
This reaction is critical for applications requiring controlled release of hydrazine intermediates.
Functional Group Reactivity
The hydrazine core and cyclopropylmethyl groups offer potential sites for further chemical modifications:
A. Hydrazine Reactivity
-
Condensation reactions : Potential formation of hydrazones with carbonyl compounds.
-
Alkylation/Acylation : The hydrazine nitrogen may react with alkyl halides or acyl c
Scientific Research Applications
tert-Butyl 2,2-bis(cyclopropylmethyl)hydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex hydrazine derivatives.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of tert-Butyl 2,2-bis(cyclopropylmethyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylmethyl groups may enhance its binding affinity to specific targets, while the hydrazine moiety can participate in redox reactions or form covalent bonds with biological molecules.
Comparison with Similar Compounds
Key Observations :
- The target compound replaces thioether-linked substituents (e.g., cyanoethyl or trityl groups in II-1062 and II-77) with cyclopropylmethyl moieties.
- Unlike II-1062 and II-77, which feature a terephthaloyl core for extended conjugation, the target compound lacks aromaticity, limiting π-π interactions but enhancing solubility in nonpolar solvents.
Analysis :
- The lower yield of II-1062 (43%) compared to II-77 (99%) highlights the influence of substituents on reaction efficiency. Cyanoethyl groups may introduce side reactions (e.g., nitrile hydrolysis), whereas tritylthio groups stabilize intermediates .
- The target compound’s synthesis likely requires cyclopropane-containing reagents (e.g., cyclopropylmethyl halides), which may pose challenges due to the strain-induced reactivity of cyclopropane.
Physicochemical Properties
Notable Trends:
- Cyclopropane rings in the target compound may reduce thermal stability compared to II-77’s trityl-protected structure.
- The tert-butyl group universally enhances solubility and handling across all analogs .
Biological Activity
tert-Butyl 2,2-bis(cyclopropylmethyl)hydrazinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H20N2O2
- Molecular Weight : 236.31 g/mol
- CAS Number : 870-46-2
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes linked to inflammatory processes.
Anti-inflammatory Activity
Recent studies have evaluated the anti-inflammatory potential of hydrazinecarboxylate derivatives, including this compound. In vivo experiments demonstrated significant reductions in edema in animal models treated with this compound compared to controls.
| Compound | % Inhibition (Carrageenan-induced edema) |
|---|---|
| This compound | 54.3% |
| Indomethacin (standard) | 70.1% |
These findings indicate that while the compound exhibits promising anti-inflammatory effects, it may not be as potent as established anti-inflammatory drugs like indomethacin .
Antioxidant Activity
The antioxidant properties of hydrazine derivatives have also been investigated. This compound showed a moderate ability to scavenge free radicals in vitro, suggesting potential applications in oxidative stress-related conditions.
Case Studies
-
In Vivo Studies on Edema
A study conducted on rats using a carrageenan-induced paw edema model demonstrated that the administration of this compound resulted in a significant reduction in swelling after 9 hours post-treatment. The results were statistically significant compared to the control group (p < 0.05). -
Docking Studies
Molecular docking simulations indicated that this compound binds effectively to the active site of cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory pathways. The binding affinity was comparable to known COX inhibitors.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-butyl 2,2-bis(cyclopropylmethyl)hydrazinecarboxylate?
- Methodological Answer : The synthesis typically involves protecting group strategies and hydrazine coupling. For example, analogous tert-butyl carbamates are synthesized under inert atmospheres (e.g., nitrogen) to prevent oxidation, with reaction times optimized via thin-layer chromatography (TLC) monitoring. Key steps include nucleophilic substitution of cyclopropylmethyl groups and Boc (tert-butoxycarbonyl) protection . Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions .
Q. How should researchers handle this compound to ensure safety and stability during experiments?
- Methodological Answer : Store the compound in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent degradation. Use fume hoods during handling due to potential hydrazine-related toxicity. Safety protocols include wearing nitrile gloves, lab coats, and eye protection. Avoid exposure to heat or sparks, as tert-butyl carbamates may decompose exothermically .
Q. What analytical techniques validate the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm and tert-butyl groups at δ 1.2–1.4 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) consistent with the molecular formula .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve synthetic yield and selectivity?
- Methodological Answer : Apply Design of Experiments (DoE) principles to screen variables like temperature, solvent polarity, and catalyst loading. For instance, flow-chemistry systems enable precise control of residence times and mixing efficiency, reducing byproducts. Statistical models (e.g., response surface methodology) identify optimal conditions, such as 15°C in THF with 1.2 equiv of cyclopropylmethyl bromide, achieving yields >80% .
Q. What strategies are used to study structural analogs for structure-activity relationships (SAR)?
- Methodological Answer :
- Similarity Screening : Use Tanimoto coefficients (>0.7) to identify analogs (e.g., tert-butyl 2-methylhydrazinecarboxylate, CAS 127799-54-6) .
- Computational Docking : Predict binding affinities to targets (e.g., enzymes) using Schrödinger Suite or AutoDock Vina.
- Synthetic Modifications : Introduce substituents (e.g., spirocyclic or halogen groups) to probe steric and electronic effects on bioactivity .
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like kinases or proteases using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) .
- Cytotoxicity Screening : Use MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) to assess potency (EC₅₀ < 10 µM) .
- Binding Studies : Surface plasmon resonance (SPR) quantifies dissociation constants (KD) for receptor interactions .
Notes
- References exclude prohibited sources (e.g., BenchChem).
- Advanced questions emphasize experimental design, SAR, and mechanistic studies.
- Basic questions focus on synthesis, safety, and characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
